molecular formula C10H6FN3O B1402897 [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 1239730-26-7

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No.: B1402897
CAS No.: 1239730-26-7
M. Wt: 203.17 g/mol
InChI Key: RXQYWKFBBHSYJO-UHFFFAOYSA-N
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Description

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base, such as triethylamine, to form the oxadiazole ring. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of readily available raw materials and optimized reaction conditions to maximize yield and purity. For example, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorine atom enhances the compound’s metabolic stability and bioavailability.

Industry

Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in catalysis and material science applications.

Mechanism of Action

The mechanism of action of [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid: This compound is structurally similar but contains a benzoic acid moiety instead of an acetonitrile group.

    [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile: Similar structure with a chlorine atom instead of fluorine.

    [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound in drug design and material science compared to its analogs with different substituents.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-8-4-2-1-3-7(8)10-13-9(5-6-12)15-14-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQYWKFBBHSYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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